1-(3-chloro-4-methoxyphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a [2-(3,4-diethoxyphenyl)ethyl]amino moiety at position 2. The substituents suggest a balance of lipophilicity (chloro, methoxy, diethoxy groups) and electronic modulation, which may influence solubility and target binding .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-diethoxyphenyl)ethylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-4-30-20-8-6-16(14-21(20)31-5-2)10-11-25-22-23(28)27(13-12-26-22)17-7-9-19(29-3)18(24)15-17/h6-9,12-15H,4-5,10-11H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPIRGUGZEAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence. Key differences lie in core heterocycles, substituent patterns, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s 1,2-dihydropyrazin-2-one core is distinct from the pyrazolo-pyrimidine scaffolds in Examples 62, 132, and 60.
Substituent Effects :
- Halogenation : The target compound’s 3-chloro group contrasts with fluorine substituents in the pyrazolo-pyrimidine derivatives. Chlorine may confer greater lipophilicity and steric bulk compared to fluorine .
- Alkoxy Groups : The 4-methoxy and 3,4-diethoxy substituents in the target compound likely enhance solubility compared to the trifluoromethyl (CF₃) group in Example 132, which increases lipophilicity .
Physicochemical Properties :
- Molecular Weight : The target compound’s estimated molecular weight (450–500 g/mol) is lower than the pyrazolo-pyrimidine derivatives (560–608 g/mol), possibly due to the absence of a chromen-4-one moiety .
- Melting Points : Pyrazolo-pyrimidine derivatives exhibit higher melting points (225–245°C), likely due to stronger intermolecular interactions (e.g., π-stacking, hydrogen bonding) from their fused aromatic cores .
Synthetic Pathways: The pyrazolo-pyrimidine derivatives in the evidence were synthesized via Suzuki-Miyaura coupling (e.g., boronic acids and Pd catalysts), a common strategy for aryl-aryl bond formation . The target compound’s dihydropyrazinone core may require alternative methods, such as cyclocondensation or nucleophilic substitution.
Hydrogen-Bonding Potential: The dihydropyrazinone’s ketone oxygen can act as a hydrogen-bond acceptor, while the pyrazolo-pyrimidine cores offer multiple nitrogen atoms for donor/acceptor interactions. These differences may influence crystal packing (as per ) and target binding .
Research Implications and Limitations
- The dihydropyrazinone core may target different pathways, but further studies are needed .
- Structural Diversity: The comparison highlights the impact of core heterocycles on drug-like properties. Substituting dihydropyrazinone with pyrazolo-pyrimidine could modulate bioavailability and target selectivity.
- Data Gaps : Absence of solubility, stability, and bioactivity data for the target compound limits functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
